N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodobenzamide
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Overview
Description
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodobenzamide: is a complex organic compound characterized by the presence of an iodinated benzamide group and a dioxidotetrahydrothiophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodobenzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the iodination of a benzamide precursor. This can be achieved through electrophilic substitution reactions using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide.
Introduction of the Dioxidotetrahydrothiophenyl Group: The next step involves the formation of the dioxidotetrahydrothiophenyl moiety. This can be synthesized from tetrahydrothiophene through oxidation reactions using reagents like m-chloroperbenzoic acid (m-CPBA).
Coupling Reaction: The final step is the coupling of the iodinated benzamide with the dioxidotetrahydrothiophenyl group. This can be achieved through nucleophilic substitution reactions under basic conditions, often using a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The dioxidotetrahydrothiophenyl group can undergo further oxidation to form sulfone derivatives.
Reduction: The iodinated benzamide can be reduced to form amine derivatives.
Substitution: The iodine atom in the benzamide can be substituted with other nucleophiles, such as thiols or amines, to form various derivatives.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3), various nucleophiles.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodobenzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study the interactions of iodinated benzamides with biological targets. Its ability to undergo substitution reactions makes it useful for labeling and tracking in biological systems.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique structure allows for the design of materials with tailored functionalities.
Mechanism of Action
The mechanism by which N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodobenzamide exerts its effects depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its iodinated benzamide group. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)propionamide: Similar structure but with a propionamide group instead of a benzamide.
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide: Contains a furan-2-carboxamide group instead of a benzamide.
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3,4-dimethylbenzenesulfonamide: Features a benzenesulfonamide group with additional methyl substitutions.
Uniqueness
N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-iodobenzamide is unique due to the presence of the iodinated benzamide group, which imparts distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-butyl-N-(1,1-dioxothiolan-3-yl)-2-iodobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20INO3S/c1-2-3-9-17(12-8-10-21(19,20)11-12)15(18)13-6-4-5-7-14(13)16/h4-7,12H,2-3,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTKZHBJZXEBMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=CC=C2I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20INO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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